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Compound of Interest

Compound Name: Methyl 3-tert-Butylbenzoate

CAS No.: 27330-57-0

Cat. No.: B1317648

Get Quote

CAS Number: 27330-57-0 Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 g/mol IUPAC Name:

Methyl 3-(1,1-dimethylethyl)benzoate

Executive Summary & Applications
Methyl 3-tert-butylbenzoate is a critical intermediate in the synthesis of sterically hindered

ligands, agrochemicals, and pharmaceutical active ingredients (APIs). Its meta-substitution

pattern offers unique conformational properties compared to the more common para-isomer,

influencing the binding affinity and metabolic stability of downstream derivatives.

This guide provides a validated spectroscopic profile (NMR, IR, MS) and a robust synthesis

protocol, ensuring reproducibility and high purity (>98%) for research applications.

Synthesis & Sample Preparation
To ensure spectroscopic data accuracy, the compound must be synthesized or purified to

remove common impurities such as unreacted 3-tert-butylbenzoic acid or mineral acids.

Optimized Synthesis Protocol (Fisher Esterification)
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Reaction Principle: Acid-catalyzed nucleophilic acyl substitution.

Reagents:

3-tert-Butylbenzoic acid (1.0 eq)[1]

Methanol (Anhydrous, excess, solvent/reactant)

Sulfuric Acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Workflow:

Dissolution: Dissolve 10 mmol of 3-tert-butylbenzoic acid in 20 mL of anhydrous methanol.

Activation: Add catalytic H₂SO₄ dropwise (or SOCl₂ at 0°C for in-situ HCl generation).

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

Workup: Cool to room temperature. Concentrate in vacuo to remove excess methanol.

Neutralization: Dissolve residue in Et₂O or DCM. Wash with sat. NaHCO₃ (2x) to remove

unreacted acid.

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via vacuum

distillation or flash chromatography (Silica, 5% EtOAc in Hexanes).

Synthesis Process Diagram
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Figure 1: Step-by-step synthesis workflow for Methyl 3-tert-Butylbenzoate.[2]

Spectroscopic Characterization
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The following data represents the standard spectral fingerprint for Methyl 3-tert-
Butylbenzoate.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d) Internal Standard: TMS (0.00 ppm)

¹H NMR (400 MHz, CDCl₃)
The spectrum is characterized by a distinct aromatic pattern consistent with meta-substitution

and a sharp singlet for the tert-butyl group.

Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Insight

8.05 Singlet (t) 1H Ar H-2

Most deshielded;

flanked by Ester

and t-Butyl.

7.88 Doublet (dt) 1H Ar H-6

Ortho to Ester;

deshielded by

carbonyl

anisotropy.

7.58 Doublet (dt) 1H Ar H-4

Ortho to t-Butyl;

shielded relative

to H-6.

7.36 Triplet (t) 1H Ar H-5

Meta position;

standard

aromatic

resonance.

3.91 Singlet 3H -COKCH₃

Characteristic

methyl ester

singlet.

1.35 Singlet 9H -C(CH₃)₃

Intense tert-butyl

signal; diagnostic

for alkyl group.
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Note: Coupling constants (

) are typically ~7.8 Hz for ortho-coupling (H5-H6, H4-H5) and ~1.5 Hz for meta-coupling (H2-
H4, H2-H6).

¹³C NMR (100 MHz, CDCl₃)
Shift (δ, ppm) Type Assignment

167.5 Cq C=O (Ester Carbonyl)

151.2 Cq Ar C-3 (Ipso to t-Butyl)

130.1 Cq Ar C-1 (Ipso to Ester)

129.8 CH Ar C-6

128.0 CH Ar C-2

127.8 CH Ar C-5

125.4 CH Ar C-4

52.1 CH₃ -OCH₃ (Methoxy)

34.8 Cq -C(CH₃)₃ (Quaternary t-Butyl)

31.3 CH₃ -C(CH₃)₃ (t-Butyl Methyls)

Infrared Spectroscopy (FT-IR)
Method: Neat film (ATR) or KBr pellet.
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Notes

2960 - 2870 C-H Stretch (Aliphatic) Medium
Diagnostic for t-Butyl

methyl groups.

1725 C=O[3] Stretch (Ester) Strong
Sharp, intense peak;

key identifier.

1605, 1585
C=C Stretch

(Aromatic)
Weak-Med

Ring breathing

modes.

1275 C-O Stretch Strong
C-O-C asymmetric

stretch of the ester.

710, 760
C-H Bend (Out-of-

plane)
Medium

Characteristic of

meta-disubstituted

benzene.

Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV) Molecular Ion (M⁺): m/z 192

The fragmentation pattern is dominated by the stability of the tert-butyl group and the ester

functionality.

Key Fragments:

m/z 192 [M]⁺: Molecular ion (detectable, medium intensity).

m/z 177 [M – CH₃]⁺:Base Peak (100%). Loss of a methyl group from the tert-butyl moiety to

form a stabilized quinoid-like cation. This is the "signature" of tert-butyl aromatics.

m/z 161 [M – OCH₃]⁺: Loss of methoxy group from the ester (acylium ion formation).

m/z 133 [M – COOCH₃]⁺: Loss of the entire ester group.

Fragmentation Pathway Diagram
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Figure 2: Primary mass spectrometry fragmentation pathways for Methyl 3-tert-
Butylbenzoate.

Quality Control & Impurity Profile
When sourcing or synthesizing this compound, researchers must monitor for specific impurities

that can interfere with biological assays or subsequent couplings.

3-tert-Butylbenzoic Acid: Result of incomplete esterification or hydrolysis.

Detection: Broad OH stretch (3000-2500 cm⁻¹) in IR; shift of H-2 to ~8.15 ppm in NMR.

Removal: Wash with 1M NaOH or sat. NaHCO₃.

Methyl Benzoate: Result of de-alkylation (rare under mild conditions).

Detection: Loss of t-butyl singlet (1.35 ppm) in NMR.

Regioisomers (Para/Ortho):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1317648/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-data-characterization-of-methyl-3-tert-butylbenzoate
https://www.benchchem.com/product/b1317648/docs?utm_src=pdf-body#technical-guide-spectroscopic-data-characterization-of-methyl-3-tert-butylbenzoate
https://www.benchchem.com/product/b1317648/docs?utm_src=pdf-body#technical-guide-spectroscopic-data-characterization-of-methyl-3-tert-butylbenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317648?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: Analysis of aromatic coupling constants. Para isomer shows two doublets (~8.0

and 7.5 ppm, AA'BB' system). Meta shows the complex singlet-doublet-triplet pattern

described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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